Leukotriene E3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

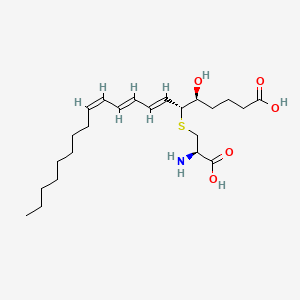

Leukotriene e3, also known as LTE3, belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, this compound is considered to be an eicosanoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound can be converted into 14-carboxy-15, 16, 17, 18, 19, 20-hexanor-leukotriene E3.

This compound is a leukotriene that is leukotriene E4 in which the non-conjugated double bond has been reduced to a single bond. It is a leukotriene, an amino dicarboxylic acid, a L-cysteine thioether, a secondary alcohol and a non-proteinogenic L-alpha-amino acid.

Aplicaciones Científicas De Investigación

Role in Allergic Inflammation

Recent studies have demonstrated that LTE3 plays a crucial role in the resolution of allergic airway inflammation. It has been shown to regulate the activity of BLT1R (a receptor for leukotriene B4) and selectively influence cytokine release from dendritic cells, thereby facilitating the resolution phase of allergic reactions . This suggests that LTE3 may be beneficial in conditions such as asthma and allergic rhinitis.

Implications in Tumor Microenvironments

Leukotrienes, including LTE3, have been implicated in modulating tumor-associated inflammation. They influence the tumor microenvironment by promoting angiogenesis and immune cell recruitment, which can affect tumor progression and metastasis . Research indicates that targeting leukotriene pathways may offer new strategies for cancer therapy, particularly in managing inflammation-related cancers.

Anti-Inflammatory Applications

The anti-inflammatory properties of LTE3 have led to its investigation as a potential therapeutic target in various inflammatory diseases. Inhibitors of leukotriene synthesis or action are being explored for their efficacy in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders .

COVID-19 Research

Recent findings have suggested that leukotriene inhibitors may play a role in managing COVID-19 by mitigating cytokine storms associated with severe cases . The use of montelukast, a leukotriene receptor antagonist, has been proposed to reduce inflammation and improve outcomes in patients with low oxygen saturation levels.

Case Studies and Clinical Research

Table 1: Summary of Key Studies on Leukotriene E3 Applications

Propiedades

Número CAS |

79494-05-6 |

|---|---|

Fórmula molecular |

C23H39NO5S |

Peso molecular |

441.6 g/mol |

Nombre IUPAC |

(5S,6R,7E,9E,11Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11-trienoic acid |

InChI |

InChI=1S/C23H39NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h9-13,16,19-21,25H,2-8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1 |

Clave InChI |

KRTWHKZMWCZCIK-VRZYSOTLSA-N |

SMILES |

CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |

SMILES isomérico |

CCCCCCCC/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N |

SMILES canónico |

CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |

Key on ui other cas no. |

79494-05-6 |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.